Carbonic anhydrase inhibitor 4

Description

Structure

2D Structure

3D Structure

Properties

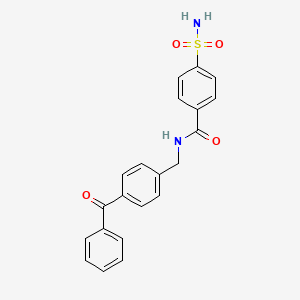

Molecular Formula |

C21H18N2O4S |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-[(4-benzoylphenyl)methyl]-4-sulfamoylbenzamide |

InChI |

InChI=1S/C21H18N2O4S/c22-28(26,27)19-12-10-18(11-13-19)21(25)23-14-15-6-8-17(9-7-15)20(24)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H2,22,26,27) |

InChI Key |

DCTGUISEDAHGJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Carbonic Anhydrase IV in Renal Tubular Bicarbonate Reabsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of carbonic anhydrase IV (CA IV) within the intricate environment of the renal tubules. As a key player in acid-base homeostasis, CA IV's role in facilitating bicarbonate reabsorption is critical for maintaining systemic pH balance. This document provides a comprehensive overview of its mechanism of action, interactions with key transporters, and the quantitative impact of its function, alongside detailed experimental protocols for its study.

Introduction to Carbonic Anhydrase IV in the Kidney

Carbonic anhydrase (CA) is a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to carbonic acid, which then rapidly dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the kidney, multiple CA isoforms are present, with cytosolic CA II and the membrane-bound CA IV being of principal importance for renal acidification.[1] CA IV is a glycosylphosphatidylinositol (GPI)-anchored protein predominantly found on the apical membrane of the proximal convoluted and straight tubules.[1][2] It is also present on the basolateral membrane of these cells, suggesting a multifaceted role in bicarbonate transport.[3][4]

The primary function of luminal CA IV in the proximal tubule is to facilitate the reabsorption of the vast majority (~80-85%) of filtered bicarbonate.[5][6] This process is intrinsically linked to sodium reabsorption and proton secretion, highlighting the central role of CA IV in renal physiology.

Mechanism of Bicarbonate Reabsorption in the Proximal Tubule

The reabsorption of bicarbonate in the proximal tubule is an indirect process that relies on the secretion of protons into the tubular lumen. This intricate mechanism involves the coordinated action of several transporters and enzymes, with CA IV playing a crucial catalytic role.

-

Proton Secretion: Intracellular protons are secreted into the tubular lumen primarily by the Sodium-Hydrogen Exchanger 3 (NHE3) and to a lesser extent by a vacuolar H⁺-ATPase.[7][8] This process is coupled with the entry of sodium ions into the cell, which is a key driver for sodium reabsorption.

-

Formation of Carbonic Acid: The secreted protons combine with filtered bicarbonate ions in the tubular fluid to form carbonic acid (H₂CO₃).[9]

-

Catalysis by CA IV: The dehydration of luminal carbonic acid into carbon dioxide (CO₂) and water (H₂O) is a slow reaction. Apical membrane-bound CA IV dramatically accelerates this step.[10] This rapid conversion is essential to prevent the accumulation of carbonic acid in the lumen, which would create an unfavorable pH gradient and limit further proton secretion.[2]

-

Diffusion of Carbon Dioxide: The newly formed CO₂ is lipid-soluble and readily diffuses across the apical membrane into the proximal tubule cell.

-

Intracellular Rehydration: Inside the cell, the cytosolic isoform, carbonic anhydrase II (CA II), catalyzes the rapid hydration of CO₂ back into carbonic acid, which then dissociates into H⁺ and HCO₃⁻.

-

Basolateral Bicarbonate Efflux: The re-formed bicarbonate ions are transported out of the cell across the basolateral membrane and into the peritubular capillaries, primarily via the electrogenic sodium-bicarbonate cotransporter NBCe1-A.[6][7]

-

Proton Recycling: The intracellularly generated protons are recycled back into the lumen via NHE3 and the H⁺-ATPase, thus continuing the cycle of bicarbonate reabsorption.

Signaling and Interaction Pathway

The functional coupling of these transporters and enzymes forms a "transport metabolon" that ensures efficient bicarbonate reabsorption.

Caption: Bicarbonate reabsorption pathway in the proximal tubule.

Quantitative Impact of Carbonic Anhydrase IV

The activity of CA IV is paramount for efficient bicarbonate reabsorption. Inhibition or absence of CA IV significantly impairs this process, leading to metabolic acidosis.

| Condition | Parameter | Effect on Bicarbonate Reabsorption in Proximal Tubule | Reference |

| Normal Physiology | Percentage of Filtered Load Reabsorbed | ~85% | [5] |

| Pharmacological Inhibition (e.g., Acetazolamide) | Reduction in Reabsorption | 80% inhibition in superficial proximal tubules | [11] |

| Overall Renal Effect | Excretion of only about 30% of the filtered bicarbonate load, as distal segments compensate. | ||

| Genetic Knockout (CA IV-/- mice) | Proximal Tubule Reabsorption Rate | Significantly reduced, leading to proximal renal tubular acidosis. | [12] |

| Blood Bicarbonate Levels | Significantly lower compared to wild-type mice. | [13] |

Experimental Protocols for Studying Carbonic Anhydrase IV Function

A variety of experimental techniques are employed to investigate the function of CA IV in the renal tubules. Detailed methodologies for key experiments are provided below.

In Vivo Microperfusion of Renal Tubules

This technique allows for the direct measurement of transport rates of ions and water in a specific segment of the nephron in a living animal.

Objective: To quantify the rate of bicarbonate reabsorption in the proximal tubule.

Methodology:

-

Animal Preparation: Anesthetize a rat (e.g., Munich-Wistar) and place it on a thermostatically controlled table to maintain body temperature. Surgically expose the kidney and immobilize it in a cup to prevent movement.

-

Tubule Identification: Identify a surface proximal convoluted tubule using a stereomicroscope. Inject a small droplet of colored oil into Bowman's space to outline the tubule.

-

Pipette Placement:

-

Perfusion Pipette: A sharpened glass micropipette filled with the perfusion solution (containing a non-reabsorbable marker like ³H-inulin and a known concentration of bicarbonate) is inserted into an early loop of the identified tubule.

-

Collection Pipette: A larger, oil-filled micropipette is inserted into a downstream loop of the same tubule.

-

-

Perfusion and Collection:

-

Inject a small oil block from the perfusion pipette to prevent retrograde flow.

-

Start the perfusion at a controlled rate (e.g., 15-30 nL/min) using a microperfusion pump.

-

Inject a distal oil block with the collection pipette to isolate the perfused segment.

-

Collect the tubular fluid that flows between the two oil blocks over a timed interval (e.g., 5-8 minutes).[14]

-

-

Sample Analysis:

-

Measure the volume of the collected fluid.

-

Determine the concentration of the non-reabsorbable marker to calculate the rate of water reabsorption.

-

Measure the total CO₂ concentration in the initial perfusate and the collected fluid using microcalorimetry.[15]

-

-

Calculation of Bicarbonate Flux: The rate of bicarbonate reabsorption is calculated from the difference in bicarbonate concentration between the perfused and collected fluid, corrected for water movement.

Caption: Workflow for in vivo microperfusion of a renal tubule.

Carbonic Anhydrase Activity Assay

This assay measures the enzymatic activity of carbonic anhydrase in kidney tissue homogenates. The principle is based on the pH change resulting from the CA-catalyzed hydration of CO₂.

Objective: To determine the CA activity in renal cortical tissue.

Methodology:

-

Tissue Homogenization:

-

Excise the kidney and isolate the cortex on ice.

-

Homogenize a weighed amount of cortical tissue in a cold buffer (e.g., 25 mM barbital buffer, pH 8.2).[16]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzymes.

-

-

Reaction Setup:

-

Measurement of Spontaneous CO₂ Hydration:

-

Saturate the reaction buffer with CO₂ by bubbling the gas through it.

-

Record the rate of pH drop from a set starting point (e.g., pH 7.9 to 7.75) due to the uncatalyzed hydration of CO₂.[17]

-

-

Measurement of Catalyzed Reaction:

-

Add a small, known amount of the kidney tissue supernatant to the reaction vessel.

-

Again, saturate with CO₂ and record the rate of pH drop.

-

-

Calculation of Activity:

-

The carbonic anhydrase activity is the difference between the catalyzed and the spontaneous rates of CO₂ hydration.

-

Activity can be expressed in arbitrary units (e.g., Wilbur-Anderson units) or converted to international enzyme units (μmol substrate/min) with appropriate calibration.[17]

-

Immunohistochemical Localization of Carbonic Anhydrase IV

This technique uses antibodies to visualize the specific location of CA IV protein within the kidney tissue.

Objective: To determine the subcellular localization of CA IV in proximal tubule cells.

Methodology:

-

Tissue Preparation:

-

Perfuse the kidney with a fixative (e.g., 4% paraformaldehyde) to preserve tissue structure.

-

Embed the fixed tissue in paraffin and cut thin sections (e.g., 5 μm) using a microtome.

-

Mount the sections on glass slides.

-

-

Antigen Retrieval:

-

Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.

-

Perform antigen retrieval to unmask the epitopes, for example, by heating the slides in a citrate buffer (pH 6.0).[10]

-

-

Immunostaining:

-

Block non-specific antibody binding sites using a blocking solution (e.g., normal goat serum).

-

Incubate the sections with a primary antibody specific for CA IV overnight at 4°C.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

-

Detection and Visualization:

-

If using an enzyme-conjugated secondary antibody, add a substrate (e.g., DAB) that produces a colored precipitate.

-

Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize cell nuclei.

-

Dehydrate the sections and mount with a coverslip.

-

-

Microscopy:

-

Examine the slides under a light or fluorescence microscope to visualize the localization of CA IV.

-

Caption: Workflow for immunohistochemical localization of CA IV.

Conclusion and Future Directions

Carbonic anhydrase IV is an indispensable enzyme for renal bicarbonate reabsorption and, consequently, for the maintenance of systemic acid-base balance. Its strategic location on both apical and basolateral membranes of the proximal tubule, coupled with its high catalytic efficiency, ensures the reclamation of the vast majority of filtered bicarbonate. The intricate interplay between CA IV and key ion transporters like NHE3 and NBCe1 underscores the elegance and efficiency of renal physiological processes.

Future research in this area will likely focus on the regulatory mechanisms governing CA IV expression and activity in both physiological and pathological states. Understanding these regulatory networks could unveil novel therapeutic targets for managing acid-base disorders and certain types of kidney disease. Furthermore, elucidating the precise role of basolateral CA IV remains an area of active investigation. The development of more specific inhibitors for different CA isoforms will be crucial for dissecting their individual contributions and for designing targeted pharmacological interventions. The experimental approaches detailed in this guide provide a robust framework for advancing our understanding of this vital renal enzyme.

References

- 1. Techniques of microperfusion of renal tubules and capillaries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Localization of membrane-associated carbonic anhydrase type IV in kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of carbonic anhydrase inhibition on bicarbonate reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunocytochemical localization of carbonic anhydrase on ultrathin frozen sections with protein A-gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acid-base transport by the renal proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Bicarbonate reabsorption in proximal renal tubule: molecular mechanisms and metabolic acidosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Membrane-bound carbonic anhydrase CA IV in the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of carbonic anhydrase inhibition on superficial and deep nephron bicarbonate reabsorption in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. The proximal tubule through an NBCe1-dependent mechanism regulates collecting duct phenotypic and remodeling responses to acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. content-assets.jci.org [content-assets.jci.org]

- 16. protocols.io [protocols.io]

- 17. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Discovery and Characterization of Carbonic Anhydrase IV

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of Carbonic Anhydrase IV (CA IV), a unique, membrane-anchored member of the carbonic anhydrase family of metalloenzymes. From its initial discovery and purification to its detailed kinetic and structural characterization, this guide offers a technical overview for professionals in research and drug development.

Introduction to Carbonic Anhydrase IV

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] These enzymes are fundamental to a variety of biological processes, including respiration, pH homeostasis, ion transport, and bone resorption.[1][3] The CA family exhibits extensive diversity in tissue distribution and subcellular localization.[1][4]

Carbonic Anhydrase IV stands out as a glycosylphosphatidylinositol (GPI)-anchored isozyme expressed on the luminal surfaces of capillaries, such as those in the lungs, and on the apical membranes of proximal renal tubules.[1][5] Its strategic location on the outer leaflet of the plasma membrane positions it to play a critical role in CO₂ and bicarbonate transport across cellular barriers.

Discovery and Initial Characterization

CA IV was first purified to homogeneity from human lung and kidney membranes.[6] Initial studies revealed a protein with an apparent molecular mass of approximately 35 kDa.[6][7] A key distinguishing feature discovered early on was its mode of membrane attachment. Treatment of lung and kidney membranes with phosphatidylinositol-specific phospholipase C (PI-PLC) successfully released a significant portion of the enzyme, providing strong evidence that CA IV is anchored to the cell membrane via a GPI linkage.[6][7]

Molecular cloning of the full-length cDNA for human CA IV from a kidney library further elucidated its structure. The deduced amino acid sequence revealed an 18-amino acid signal peptide and a C-terminal hydrophobic domain characteristic of GPI-anchored proteins.[7] Expression of this cDNA in COS cells produced a 35-kDa membrane-associated enzyme, confirming its identity.[7]

Biochemical Properties and Kinetic Data

CA IV is classified as a "high activity" isozyme, with catalytic efficiency for CO₂ hydration approaching that of the highly active cytosolic isozyme, CA II.[6][8][9] However, it exhibits distinct kinetic properties, particularly a higher bicarbonate dehydration activity compared to CA II.[9] Its esterase activity, in contrast, is significantly lower.[9] The catalytic mechanisms of CA II and CA IV are considered nearly identical, with the rate-limiting step at high buffer concentrations being intramolecular proton transfer.[9]

Table 1: Physicochemical and Kinetic Properties of Carbonic Anhydrase IV

| Property | Human CA IV | Bovine Kidney CA IV | Murine CA IV | Notes |

| Molecular Weight | ~35 kDa[6][7] | - | - | Determined by SDS-PAGE. The calculated mass for the human protein is 35.032 kDa.[5] |

| CO₂ Hydration (kcat) | 1.1 x 10⁶ s⁻¹[9] | 1.7 x 10⁵ s⁻¹ (at 0°C)[8] | 1.1 x 10⁶ s⁻¹[10] | kcat is pH-independent and comparable to CA II (8 x 10⁵ s⁻¹).[9] |

| CO₂ Hydration (Km) | - | 10 mM (at 0°C)[8] | - | |

| HCO₃⁻ Dehydration (kcat/Km) | 3 x 10⁷ M⁻¹s⁻¹[9] | - | - | This value is nearly 3-fold higher than that for CA II, indicating greater efficiency in bicarbonate dehydration.[9] |

| pKa (Zn-bound water) | 6.2[9] | - | 6.6[10] | The lower pKa compared to CA II (6.9) is attributed to additional positive charges in the active site that stabilize anions.[9] |

Inhibition Profile

The response of CA IV to inhibitors, particularly sulfonamides, is a key area of interest for drug development. Generally, CA IV shows a lower affinity for sulfonamide inhibitors compared to CA II.[8][9] This difference is primarily due to reduced association rate constants (k-on), while the dissociation constants (k-off) are similar between the two isozymes.[8]

Table 2: Inhibition Constants (Ki) for CA IV with Various Inhibitors

| Inhibitor Class | Compound Examples | Ki Range for hCA IV | Notes |

| Sulfonamides | Acetazolamide, Topiramate, and others (11 tested) | Generally higher than for CA II (average 17-fold less binding)[8] | The affinity for sulfonamides is decreased up to 65-fold compared to CA II.[9] |

| Flavonoids | Quercetin, Catechin, Apigenin, Luteolin, Morin | 4.4 - 15.7 µM[11] | These compounds were tested against human CA IV using an esterase assay.[11] |

| Anions | Halides, Sulfate, Formate, Acetate, Bicarbonate | Lower Ki than CA II[9] | The active site of CA IV appears to better stabilize anions compared to CA II.[9] |

Key Experimental Protocols

Purification of CA IV by Affinity Chromatography

Affinity chromatography is the standard method for purifying carbonic anhydrases, leveraging the high affinity of the enzyme for specific sulfonamide inhibitors immobilized on a matrix.

-

Principle: A sulfonamide inhibitor (e.g., p-aminobenzenesulfonamide) is covalently coupled to a solid support matrix like Sepharose 4B.[12] The crude protein extract (e.g., solubilized membrane fraction) is passed through the column. CA IV binds specifically to the immobilized inhibitor, while other proteins are washed away. The purified enzyme is then eluted by changing the pH or by using a competitive inhibitor in the elution buffer.[4][13]

-

Sample Preparation: Erythrocytes are hemolyzed, and cell ghosts are removed by centrifugation. For membrane-bound CA IV, tissues are homogenized, and microsomal fractions are prepared.[4][8]

-

Column Equilibration: The affinity column is equilibrated with a suitable buffer, such as 25 mM Tris-HCl/0.1 M Na₂SO₄ (pH 7.0).[4][13]

-

Loading and Washing: The hemolysate or solubilized membrane fraction is loaded onto the column. The column is then washed extensively with the equilibration buffer to remove unbound proteins.[4]

-

Elution: The bound CA isozymes are eluted using specific elution buffers. For example, a buffer of 0.1 M CH₃COONa/0.5 M NaClO₄ (pH 5.6) can be used.[4]

-

Purity Check: The purity of the eluted fractions is assessed using SDS-PAGE, which should show a single band at approximately 35 kDa for CA IV.[6][12]

Enzyme Activity Assays

This is the most accurate method for measuring the rapid kinetics of CO₂ hydration.

-

Principle: This technique measures the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., Phenol Red) is included in the reaction buffer, and the change in its absorbance is monitored over a very short time scale (milliseconds).[10][14]

-

Reagents:

-

Procedure:

-

Two syringes in the stopped-flow apparatus are loaded, one with the enzyme in assay buffer and the other with CO₂-saturated water.

-

The instrument rapidly mixes the contents of the two syringes, initiating the reaction.

-

The change in absorbance (e.g., at 557 nm for Phenol Red) is recorded over time (typically 60 seconds).[14]

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

A control reaction without the enzyme is performed to measure the uncatalyzed rate.[14]

-

While not its primary physiological function, CA's esterase activity provides a convenient method for activity and inhibition studies.

-

Principle: CA can catalyze the hydrolysis of certain esters, such as 4-nitrophenyl acetate (p-NPA). The hydrolysis product, 4-nitrophenol, is yellow and can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[11][16]

-

Reagents:

-

CA Assay Buffer.

-

Substrate: 4-nitrophenyl acetate.

-

CA Positive Control and Inhibitors as needed.

-

-

Procedure:

-

Add sample, controls, and inhibitors to wells in a 96-well plate. Adjust volume with Assay Buffer.

-

Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Add the substrate to all wells to start the reaction.

-

Measure absorbance at 405 nm in a kinetic mode for up to 60 minutes.

-

The activity is calculated from the rate of change in absorbance (ΔA/Δt) in the linear range of the plot.[16]

-

Visualized Workflows and Pathways

Catalytic Mechanism of Carbonic Anhydrase IV

The fundamental reaction catalyzed by CA IV involves the interconversion of CO₂ and bicarbonate, a critical step in pH regulation and CO₂ transport.

Caption: Reversible hydration of CO₂ to bicarbonate and a proton, catalyzed by CA IV.

Experimental Workflow: Affinity Chromatography Purification

This diagram outlines the key steps for isolating CA IV from a complex biological mixture.

Caption: Workflow for the purification of CA IV using sulfonamide affinity chromatography.

Experimental Workflow: Stopped-Flow Enzyme Assay

This workflow illustrates the process of measuring the rapid catalytic activity of CA IV.

References

- 1. Carbonic anhydrase 4 - Wikipedia [en.wikipedia.org]

- 2. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ovid.com [ovid.com]

- 5. sinobiological.com [sinobiological.com]

- 6. Carbonic anhydrase IV from human lung. Purification, characterization, and comparison with membrane carbonic anhydrase from human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human carbonic anhydrase IV: cDNA cloning, sequence comparison, and expression in COS cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical properties of carbonic anhydrase IV, the membrane-bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalysis and inhibition of human carbonic anhydrase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic properties of murine carbonic anhydrase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. abcam.com [abcam.com]

An In-depth Technical Guide to the Catalytic Mechanism of Carbonic Anhydrase IV (CA4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IV (CA4) is a membrane-bound metalloenzyme that plays a crucial role in a variety of physiological processes, including pH regulation, bicarbonate reabsorption, and fluid balance.[1][2][3] As a member of the carbonic anhydrase family, its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This reaction, while simple, is fundamental to life and the high catalytic efficiency of CA4 makes it a significant subject of study, particularly in the context of drug development.[4][6] This guide provides a detailed examination of the enzyme's core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Catalytic Mechanism

The catalytic mechanism of Carbonic Anhydrase IV is a highly efficient, two-step "ping-pong" process centered around a zinc ion (Zn²⁺) located deep within the enzyme's active site.[5][6] This zinc ion is coordinated by three histidine residues and a water molecule.[5] The mechanism can be broadly divided into the hydration of CO₂ and the regeneration of the active site.

Step 1: Nucleophilic Attack and Bicarbonate Formation

The catalytic cycle begins with the zinc-bound water molecule. The positively charged zinc ion lowers the pKa of the coordinated water molecule from approximately 14 to around 6.2, facilitating its deprotonation to a hydroxide ion (OH⁻).[1] This potent nucleophile then attacks the electrophilic carbon atom of a carbon dioxide molecule that has entered the hydrophobic pocket of the active site.[5][6] This nucleophilic attack results in the formation of a transient, zinc-bound bicarbonate ion (HCO₃⁻).

Step 2: Displacement of Bicarbonate and Regeneration of the Active Site

In the second half of the catalytic cycle, a water molecule from the surrounding solvent displaces the newly formed bicarbonate ion from the zinc center. This releases the bicarbonate product into the solution. The active site is now returned to its initial state, with a water molecule coordinated to the zinc ion. However, for the cycle to continue, the proton that was removed in the first step must be transferred away from the active site. This is the rate-limiting step in the overall reaction and is facilitated by a proton shuttle, often involving a key histidine residue (His-64 in the analogous CA II).[1][5] This residue accepts a proton from the zinc-bound water and transfers it to the bulk solvent, thereby regenerating the potent zinc-hydroxide nucleophile for the next round of catalysis.[5] The intramolecular proton transfer for CA IV is approximately three times faster than that observed with CA II.[1]

Quantitative Kinetic Data

The catalytic efficiency of CA4 has been characterized through various kinetic studies. The following tables summarize key quantitative data for human carbonic anhydrase IV, often in comparison to the well-studied cytosolic isoform, CA II.

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human CA IV | CO₂ | 1.1 x 10⁶ | - | - | [1] |

| Human CA II | CO₂ | 8 x 10⁵ | - | - | [1] |

| Human CA IV | HCO₃⁻ | - | - | 3 x 10⁷ | [1] |

| Human CA II | HCO₃⁻ | - | - | ~1 x 10⁷ | [1] |

Table 1: Catalytic Parameters for CO₂ Hydration and HCO₃⁻ Dehydration.

| Property | Human CA IV | Human CA II | Reference |

| pKa of Zinc-Bound Water | 6.2 | 6.9 | [1] |

| Intramolecular Proton Transfer Rate | ~3x faster | 1x | [1] |

| Esterase Activity | ~150-fold decreased | 1x | [1] |

| Affinity for Sulfonamide Inhibitors | Up to 65-fold decreased | 1x | [1] |

Table 2: Comparative Physicochemical and Catalytic Properties.

Experimental Protocols

The elucidation of the CA4 mechanism and the determination of its kinetic parameters have been made possible through a variety of experimental techniques.

1. Stopped-Flow Spectrophotometry for CO₂ Hydration Assay

This is a core technique for measuring the catalytic rate of carbonic anhydrases.

-

Principle: The hydration of CO₂ produces protons, leading to a change in pH. This change is monitored using a pH indicator dye. The rapid nature of the enzymatic reaction necessitates the use of a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate monitoring of the reaction.

-

Methodology:

-

Two syringes in the stopped-flow apparatus are filled, one with a buffered solution containing the purified CA4 enzyme and a pH indicator (e.g., phenol red), and the other with a CO₂-saturated buffer solution.

-

The solutions are rapidly mixed, initiating the reaction. The final concentration of all components is known.

-

The change in absorbance of the pH indicator is monitored over time by a spectrophotometer. The initial rate of the reaction is determined from the slope of the absorbance change versus time.

-

The enzymatic activity is calculated from the initial rate, taking into account the uncatalyzed reaction rate (measured in the absence of the enzyme).[7]

-

2. Fluorescence Titration for Inhibitor Binding Studies

This method is used to determine the binding affinity of inhibitors, such as sulfonamides, to the enzyme.

-

Principle: The intrinsic fluorescence of tryptophan residues within the enzyme can change upon the binding of a ligand (inhibitor). This change in fluorescence is proportional to the fraction of enzyme bound to the inhibitor.

-

Methodology:

-

A solution of purified CA4 is placed in a fluorometer. The intrinsic tryptophan fluorescence is excited at approximately 280 nm, and the emission is monitored at around 340 nm.

-

A concentrated solution of the inhibitor is titrated into the enzyme solution in small aliquots.

-

After each addition, the change in fluorescence intensity is recorded.

-

The data of fluorescence change versus inhibitor concentration are then fitted to a binding isotherm equation to determine the dissociation constant (Kd) or the inhibition constant (Ki).[1]

-

Visualizing the Mechanism and Workflows

Catalytic Cycle of Carbonic Anhydrase IV

Caption: The catalytic cycle of CA4, illustrating the two main phases: CO₂ hydration and active site regeneration.

Experimental Workflow for Stopped-Flow Kinetics

Caption: A simplified workflow for determining CA4 kinetic parameters using stopped-flow spectrophotometry.

Conclusion

The mechanism of action of Carbonic Anhydrase IV is a testament to the efficiency of enzymatic catalysis. Its high turnover rate, facilitated by the zinc-hydroxide nucleophile and a rapid proton shuttle system, underscores its physiological importance. While sharing a core mechanism with other alpha-carbonic anhydrases, CA4 possesses distinct kinetic properties and inhibitor affinities that are critical for its specific biological roles and for the design of isoform-specific drugs. The experimental protocols detailed herein provide the foundation for the continued investigation of this important enzyme and the development of novel therapeutics targeting its activity.

References

- 1. Catalysis and inhibition of human carbonic anhydrase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 3. What are CA4 modulators and how do they work? [synapse.patsnap.com]

- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

"role of carbonic anhydrase 4 in pH regulation"

An In-depth Technical Guide to the Role of Carbonic Anhydrase IV in pH Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carbonic anhydrase IV (CA IV) is a glycosylphosphatidylinositol (GPI)-anchored, membrane-bound enzyme critical to extracellular pH regulation across numerous physiological systems. By catalyzing the rapid, reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), CA IV modulates the pericellular pH, thereby influencing the function of pH-sensitive membrane proteins, including transporters and receptors. This technical guide provides a comprehensive overview of CA IV's biochemical properties, its physiological and pathophysiological roles, detailed experimental protocols for its study, and visual representations of its functional pathways. This document aims to be a core resource for researchers and drug development professionals investigating CA IV as a therapeutic target.

Introduction to Carbonic Anhydrase IV

The precise control of pH in the cellular microenvironment is fundamental to maintaining homeostasis and ensuring the fidelity of biological processes.[1] Carbonic anhydrase IV, a member of the α-carbonic anhydrase family, is uniquely positioned on the exterior surface of the plasma membrane to perform this function.[2] Its enzymatic activity facilitates the instantaneous equilibration between CO₂ and HCO₃⁻, providing a powerful buffering system in the extracellular space.[3][4][5] This localized pH regulation is vital for the function of adjacent membrane proteins and is implicated in diverse physiological events, from renal bicarbonate reabsorption to CO₂ transport in the lungs.[1][6] Dysregulation of CA IV is linked to various pathologies, making it a subject of intense research and a promising target for novel drug development.[7]

Biochemical Properties and Enzyme Kinetics

CA IV is a zinc metalloenzyme known for its exceptionally high catalytic efficiency.[8] The enzyme's kinetic parameters underscore its capacity for rapid pH modulation in dynamic microenvironments. While values can vary with experimental conditions, the data below represent typical kinetic constants for CA IV.

Table 1: Kinetic Parameters of Human Carbonic Anhydrase IV

| Substrate | Michaelis-Menten Constant (K_m) | Catalytic Rate Constant (k_cat) | Catalytic Efficiency (k_cat/K_m) |

| CO₂ Hydration | 10 mM[9] | ~1 x 10⁵ s⁻¹[9] | ~1 x 10⁷ M⁻¹s⁻¹ |

| HCO₃⁻ Dehydration | 24 mM | ~4 x 10⁵ s⁻¹ | ~1.7 x 10⁷ M⁻¹s⁻¹ |

| Note: Kinetic values are approximations derived from various studies and conditions. For instance, a k_cat of 170,000 s⁻¹ was reported for bovine kidney CA IV at 0°C[9]. The turnover number (k_cat) for carbonic anhydrases can range from 10⁴ to 10⁶ reactions per second[1]. |

Physiological Functions and Tissue-Specific Expression

CA IV is expressed in numerous tissues, where its membrane-tethered location is key to its specific physiological roles in regulating local acid-base balance.[10]

Table 2: Tissue Distribution and Key Physiological Roles of CA IV

| Tissue | Cellular Localization | Primary Role in pH Regulation |

| Kidney (Proximal Tubule) | Apical and basolateral membranes of epithelial cells[11][12] | Facilitates ~90% of filtered bicarbonate reabsorption by acidifying the luminal fluid.[6][13] |

| Brain | Luminal surface of capillary endothelial cells[14]; Choroid plexus epithelial cells[15] | Regulates pH of the cerebrospinal fluid (CSF) and brain interstitial fluid; contributes to CSF secretion.[14][16][17] |

| Lung | Luminal surface of pulmonary capillary endothelium | Facilitates CO₂ transport from blood into the alveoli for exhalation. |

| Gastrointestinal Tract | Apical membrane of mucosal epithelium in the distal small and large intestine[2] | Contributes to bicarbonate secretion and pH homeostasis in the gut lumen. |

| Eye (Ciliary Body) | Epithelial cells | Involved in aqueous humor formation and regulation of intraocular pressure. |

| Salivary Glands | Ductal system cell membranes | Participates in the regulation of bicarbonate fluxes in saliva.[10] |

Role in Pathophysiology

The importance of CA IV is underscored by its implication in several disease states, making it a compelling target for therapeutic intervention.

-

Renal Disease: Defective CA IV function can impair bicarbonate reabsorption, leading to metabolic acidosis.[18]

-

Glaucoma: CA IV in the ciliary body is involved in aqueous humor production. Inhibitors of carbonic anhydrase, such as dorzolamide and brinzolamide, are used to lower intraocular pressure.[1][19]

-

Cancer: Several CA isoforms, including membrane-bound ones, are overexpressed in various cancers.[7][20] They contribute to the maintenance of an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and chemoresistance.[21][22] While CA IX and XII are the most studied in this context, the role of CA IV is also being explored.[8][20]

-

Genetic Disorders: Mutations in the CA4 gene have been linked to a form of autosomal dominant retinitis pigmentosa, where impaired pH homeostasis leads to photoreceptor degeneration.[18]

Key Experimental Protocols

Assay for Carbonic Anhydrase Activity

The Wilbur-Anderson assay is a classic electrometric method for measuring CO₂ hydration activity by monitoring a change in pH.[23][24]

Methodology:

-

Reagent Preparation:

-

Uncatalyzed Reaction (Control):

-

Add 3.0 mL of chilled reaction buffer to a small, jacketed reaction vessel maintained at 0-4°C and equipped with a calibrated pH electrode.

-

Rapidly inject 2.0 mL of CO₂-saturated water.

-

Record the time (T₀) required for the pH to drop from 8.3 to 6.3.[23]

-

-

Enzyme-Catalyzed Reaction:

-

Repeat the process, but add a known amount of the CA IV-containing sample (e.g., purified enzyme, membrane fraction) to the buffer before injecting the CO₂-saturated water.

-

Record the time (T) for the same pH drop.

-

-

Calculation of Activity:

-

Enzyme activity is expressed in Wilbur-Anderson Units (WAU).

-

WAU = (T₀ - T) / T. One unit represents the doubling of the uncatalyzed reaction rate.

-

Measurement of Pericellular pH

Directly measuring pH in the microenvironment adjacent to the cell membrane is crucial for understanding CA IV's function.

Methodology (Using pH-Sensitive Microelectrodes):

-

Microelectrode Fabrication: Pull borosilicate glass capillaries to a fine tip (1-2 µm) and bake to ensure dryness.

-

Silanization: Expose the tips to a silanizing vapor (e.g., dimethyldichlorosilane) to create a hydrophobic surface.

-

Loading: Backfill the microelectrode tip with a liquid ion-exchange resin specific for H⁺. The remainder of the electrode is filled with a back-filling solution (e.g., buffered KCl).

-

Calibration: Calibrate the electrode using a series of standard pH buffers to determine its Nernstian response (slope in mV/pH unit).

-

Measurement:

-

Using a micromanipulator, carefully position the tip of the pH microelectrode as close as possible to the surface of the cultured cells or tissue under investigation.

-

Position a reference electrode in the bulk solution.

-

Record the potential difference, which can be converted to a pH value based on the calibration.

-

Changes in pericellular pH can be monitored in real-time following experimental manipulations (e.g., addition of a CA inhibitor).

-

Molecular Interactions and Signaling Pathways

CA IV does not act in isolation. Its primary role is to facilitate the activity of acid-base transporters by managing substrate (H⁺, HCO₃⁻) concentrations in the pericellular space. This functional coupling, sometimes termed a "transport metabolon," is essential for efficient ion flux.[18][26]

Caption: Functional coupling of CA IV with renal acid-base transporters.

The diagram illustrates how CA IV on the apical membrane of a kidney proximal tubule cell hydrates luminal CO₂, producing H⁺ and HCO₃⁻. The H⁺ is secreted into the lumen by NHE3 to titrate filtered HCO₃⁻, while the resulting CO₂ diffuses into the cell. This process is essential for bicarbonate reabsorption, which is completed by basolateral transporters like NBCe1.

A Logical Workflow for Investigating CA IV Function

A systematic approach is required to elucidate the role of CA IV in a given biological context. The following workflow outlines the key experimental stages.

Caption: A standard experimental workflow for CA IV functional analysis.

Conclusion and Future Directions for Drug Development

Carbonic anhydrase IV is a potent and strategically located regulator of extracellular pH, making it a key player in a multitude of physiological processes.[27] Its involvement in the pathophysiology of major diseases, including cancer, glaucoma, and renal disorders, establishes it as a high-value therapeutic target. For drug development professionals, the challenge lies in achieving isoform-specific inhibition to maximize efficacy and minimize off-target effects associated with inhibiting other CAs (e.g., cytosolic CA II).[9]

Future research should prioritize the development of highly selective CA IV inhibitors and activators. Advanced biophysical techniques and structural biology will be instrumental in designing these next-generation modulators.[28] Furthermore, elucidating the specific composition of CA IV-containing "transport metabolons" in different tissues will open new avenues for targeting protein-protein interactions as a novel therapeutic strategy. A deeper understanding of CA IV's role in the tumor microenvironment could yield innovative approaches to cancer therapy that disrupt pH regulation to the detriment of cancer cells.[7]

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. Carbonic anhydrase IV expression in rat and human gastrointestinal tract regional, cellular, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. primescholars.com [primescholars.com]

- 4. Carbonic anhydrase: in the driver's seat for bicarbonate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Novel Role of Membrane-Associated Carbonic Anhydrases in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IV inhibits cell proliferation in gastric cancer by regulating the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical properties of carbonic anhydrase IV, the membrane-bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunohistochemical localization of carbonic anhydrase IV in the human parotid gland - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Localization of membrane-associated carbonic anhydrase type IV in kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 13. The Role of the Endocrine System in the Regulation of Acid–Base Balance by the Kidney and the Progression of Chronic Kidney Disease [mdpi.com]

- 14. Carbonic anhydrase IV on brain capillary endothelial cells: a marker associated with the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 17. Molecular Mechanisms of Cerebrospinal Fluid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 19. tandfonline.com [tandfonline.com]

- 20. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]

- 21. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Carbonic Anhydrase Activity Assay [protocols.io]

- 26. Direct extracellular interaction between carbonic anhydrase IV and the human NBC1 sodium/bicarbonate co-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbonic Anhydrase IV in the Choroid Plexus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the expression, function, and methodological considerations for studying Carbonic Anhydrase IV (CA IV) in the choroid plexus. CA IV, a glycosylphosphatidylinositol (GPI)-anchored enzyme, plays a crucial role in cerebrospinal fluid (CSF) secretion and pH homeostasis at the blood-CSF barrier. This document provides a comprehensive overview of the current understanding of CA IV in this specialized brain tissue, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Introduction to Carbonic Anhydrase IV in the Choroid Plexus

The choroid plexus, a highly vascularized tissue located within the brain's ventricles, is the primary site of cerebrospinal fluid (CSF) production. This process is critical for maintaining the biochemical environment of the central nervous system, providing buoyancy to the brain, and clearing metabolic waste. Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to CSF secretion, as it provides the necessary ions for transport across the choroid plexus epithelium.

Among the various CA isozymes, Carbonic Anhydrase IV (CA IV) is a membrane-bound enzyme with its active site oriented towards the extracellular space. In the choroid plexus, CA IV is strategically localized to contribute to the rapid conversion of CO2 and HCO3-, facilitating ion transport and, consequently, water movement into the ventricles to form CSF.[1] Its expression and activity are therefore of significant interest for understanding CSF dynamics in both physiological and pathological states, and for the development of therapeutic agents targeting CSF production, such as those for hydrocephalus and idiopathic intracranial hypertension.

Quantitative Expression of Carbonic Anhydrase IV

Gene Expression Data

Transcriptomic analyses of the choroid plexus have provided insights into the relative abundance of CA4 mRNA.

| Gene | Species | Condition | Method | Finding | p-value | Reference |

| CA4 | Human | Alzheimer's Disease vs. Control | Microarray | Decreased expression in AD choroid plexus (log2 Fold Change = -0.63055238) | 0.0001 | |

| CA12 | Human | Normal | RNA-seq | Consensus normalized expression: 149.3 nTPM | N/A | [2] |

Protein Expression Data

Proteomic studies offer a more direct measure of the functional enzyme present in the tissue.

| Protein | Species | Tissue | Condition | Method | Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Carbonic Anhydrase 4 | Human | Macular Bruch's Membrane/Choroid | Dry Age-related Macular Degeneration | Quantitative Proteomics (iTRAQ) | Reduced by ~26-55% in advanced dry AMD |[3] |

Note: The proteomics data for CA4 is from the eye choroid, which may differ from the brain's choroid plexus, but provides an indication of its expression and alteration in a disease state.

Localization of Carbonic Anhydrase IV

Immunohistochemical studies have been pivotal in determining the precise location of CA IV within the choroid plexus.

| Species | Localization | Method | Reference |

| Rat, Mouse | Luminal surface of endothelial cells of cerebral capillaries | Immunohistochemistry, Immunoelectron Microscopy | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of CA IV in the choroid plexus.

Immunohistochemistry (IHC) for Carbonic Anhydrase IV

This protocol is adapted from commercially available antibody datasheets and general IHC protocols for brain tissue.[4][5][6]

4.1.1. Materials

-

Paraffin-embedded mouse or human brain tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)

-

Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)

-

Blocking solution (e.g., 5% normal goat serum in wash buffer)

-

Primary antibody: Rabbit polyclonal anti-Carbonic Anhydrase IV (e.g., Proteintech, Cat# 13931-1-AP)

-

Secondary antibody: Goat anti-rabbit IgG (HRP-conjugated)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

4.1.2. Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene, 2 times for 5 minutes each.

-

Immerse in 100% ethanol, 2 times for 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer.

-

Heat to 95-100°C for 20 minutes.

-

Allow to cool at room temperature for 20 minutes.

-

-

Blocking:

-

Wash slides 3 times with wash buffer for 5 minutes each.

-

Incubate with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute primary antibody in blocking solution (e.g., 1:200).

-

Incubate overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides 3 times with wash buffer for 5 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides 3 times with wash buffer for 5 minutes each.

-

Incubate with DAB substrate solution until desired stain intensity develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

In Situ Hybridization (ISH) for CA4 mRNA

This protocol provides a general framework for the detection of CA4 mRNA in tissue sections. Specific probe sequences and hybridization conditions should be optimized.

4.2.1. Materials

-

Cryosections of fresh-frozen choroid plexus tissue (10-20 µm)

-

4% Paraformaldehyde (PFA) in PBS

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense riboprobe for CA4

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

4.2.2. Protocol

-

Probe Synthesis:

-

Generate a DIG-labeled antisense RNA probe for CA4 using in vitro transcription from a linearized plasmid containing the CA4 cDNA. A sense probe should be generated as a negative control.

-

-

Tissue Preparation:

-

Fix cryosections in 4% PFA for 10 minutes at room temperature.

-

Wash in PBS.

-

Treat with Proteinase K to improve probe penetration.

-

Post-fix in 4% PFA.

-

-

Hybridization:

-

Pre-hybridize sections in hybridization buffer for 2-4 hours at 65°C.

-

Hybridize with the DIG-labeled CA4 probe overnight at 65°C.

-

-

Washes:

-

Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block with a suitable blocking reagent.

-

Incubate with an anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

-

Color Development:

-

Incubate with NBT/BCIP substrate until a purple precipitate forms.

-

Stop the reaction by washing in PBS.

-

-

Counterstaining and Mounting:

-

Counterstain with Nuclear Fast Red.

-

Dehydrate and mount.

-

Visualizations

Signaling and Functional Pathways

While a specific signaling pathway directly regulating CA IV expression in the choroid plexus is not yet fully elucidated, its functional role in CSF secretion is well-established. The following diagram illustrates the general mechanism of CSF production involving carbonic anhydrase.

Caption: General mechanism of CSF secretion involving carbonic anhydrase.

Experimental Workflows

The following diagrams outline the key steps in the experimental protocols described above.

Caption: Immunohistochemistry (IHC) workflow for CA IV detection.

Caption: In Situ Hybridization (ISH) workflow for CA4 mRNA.

Conclusion and Future Directions

Carbonic Anhydrase IV is a key enzyme in the choroid plexus, contributing significantly to the production of cerebrospinal fluid. Its membrane-bound nature and extracellular active site make it a potentially accessible drug target. While its role in CSF secretion is established, further research is needed to fully elucidate the specific signaling pathways that regulate its expression and activity in the choroid plexus. Quantitative proteomics studies that provide absolute quantification of CA IV in the choroid plexus from healthy and diseased states would be invaluable for understanding its contribution to neuropathologies. The development and validation of highly specific reagents and detailed protocols for its study will be crucial for advancing our knowledge in this area and for the development of novel therapeutic interventions targeting CSF-related disorders.

References

- 1. Carbonic anhydrase IV on brain capillary endothelial cells: a marker associated with the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proteomic analysis of mouse choroid plexus secretome reveals a high protein secretion capacity of choroidal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomics: Comparison of the Macular Bruch Membrane/Choroid Complex from Age-related Macular Degeneration and Normal Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase 4/CA4 antibody (13931-1-AP) | Proteintech [ptglab.com]

- 5. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 6. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

Genetic Variants of Carbonic Anhydrase 4: A Technical Guide on Disease Association and Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrase 4 (CA4) is a glycosylphosphatidylinositol (GPI)-anchored zinc metalloenzyme crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] This enzymatic activity is vital for various physiological processes, including pH regulation, CO2 and bicarbonate transport, and acid-base balance in multiple tissues.[1][2][4] Genetic variants in the CA4 gene have been definitively linked to the autosomal dominant form of retinitis pigmentosa (RP17) and are increasingly implicated as a tumor suppressor in several cancers, including colorectal and gastric cancer.[5][6][7][8] This technical guide provides a comprehensive overview of the known genetic variants of CA4, their association with disease, the molecular mechanisms underlying their pathogenicity, and detailed experimental protocols for their study.

Carbonic Anhydrase 4: Gene, Protein, and Function

-

Protein: CA4 is a membrane-bound isozyme, anchored to the cell surface via a GPI-linkage.[1][4] It is highly expressed on the luminal surfaces of capillaries in tissues like the lung and kidney, as well as in the choriocapillaris of the eye.[2][4]

-

Function: CA4's primary role is the rapid interconversion of CO2 and bicarbonate, facilitating transport and maintaining pH homeostasis.[4][10] In the eye, it is essential for removing acid overload from the retina.[4] In the colon, it acts as a tumor suppressor by inhibiting the Wnt signaling pathway.[6]

Genetic Variants of CA4 in Retinitis Pigmentosa (RP17)

Mutations in the CA4 gene are a known cause of Retinitis Pigmentosa 17 (RP17), an autosomal dominant form of the disease characterized by progressive vision loss due to the degeneration of photoreceptor cells.[5][7][11][12] While mutations in CA4 account for a small fraction of RP cases (<1% in Chinese and European populations), their study has revealed novel pathogenic mechanisms.[13]

Pathogenic CA4 Variants in RP17

Several missense mutations in the CA4 gene have been identified in patients and families with RP17. These variants disrupt the protein's function through different mechanisms, including reduced enzymatic activity, impaired protein trafficking, and induction of cellular stress.[12][14]

| Variant | Location | Reported Effect | Proposed Pathogenic Mechanism | References |

| R14W | Exon 1 (Signal Sequence) | Impaired secretion from the cell, intracellular retention, induction of ER stress and apoptosis. | Toxic gain-of-function via ER stress-induced apoptosis. An alternative hypothesis suggests impaired pH regulation. | [5][12][14] |

| R69H | Exon 3 | Minimal effect on enzyme activity but impairs trafficking to the cell surface, leading to intracellular retention. Impairs pH recovery after acid load. | Toxic gain-of-function via ER stress; Impaired pH regulation. | [5][12][13] |

| R219S | Exon 7 | Drastically reduced enzymatic activity, defective protein processing, and impaired trafficking to the cell surface. | Loss-of-function leading to impaired pH homeostasis; Toxic gain-of-function via ER stress. | [12][14] |

Pathogenic Mechanisms in RP17

Two primary, non-mutually exclusive mechanisms have been proposed to explain how CA4 mutations lead to photoreceptor degeneration.

-

Impaired pH Homeostasis: The "metabolon" hypothesis suggests that CA4 forms a functional complex with the sodium bicarbonate cotransporter 1 (NBC1) in the choriocapillaris.[12][13] This complex is critical for managing the acid load produced by the highly metabolic photoreceptors. Mutations that reduce CA4 activity or its presence on the cell surface disrupt this complex, leading to a failure in pH regulation in the outer retina, which in turn causes photoreceptor degeneration.[5][13][14]

-

Toxic Gain-of-Function via ER Stress: Studies on the R14W, R69H, and R219S mutants show that these altered proteins are misfolded and retained within the endoplasmic reticulum (ER).[12] This intracellular retention leads to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis of the expressing cells.[12] This suggests a toxic gain-of-function mechanism where the mutant protein itself is harmful. Interestingly, treatment with dorzolamide, a CA inhibitor, has been shown to potentially act as a chemical chaperone, reducing ER stress and preventing apoptosis in cell models.[12]

Caption: Proposed pathogenic pathways for RP17 caused by CA4 mutations.

CA4 Variants in Cancer

Emerging evidence indicates that CA4 functions as a tumor suppressor in several malignancies. Its downregulation, often through epigenetic mechanisms like promoter hypermethylation, is associated with tumor progression.[6][8]

CA4 as a Tumor Suppressor

| Cancer Type | CA4 Expression | Mechanism of Inactivation | Functional Consequence of Loss | References |

| Colorectal Cancer (CRC) | Silenced/Downregulated | Promoter Hypermethylation (in ~76% of patients) | Inhibition of Wnt signaling pathway is lost, promoting cell proliferation and inhibiting apoptosis. | [6] |

| Gastric Cancer (GC) | Suppressed | Not specified, but re-expression inhibits proliferation. | Loss of cell cycle regulation, leading to increased proliferation. | [8] |

| Various Cancers (TCGA analysis) | Downregulated | N/A | Correlated with prognosis and immune infiltration in renal, glioma, and lung cancers. | [15] |

CA4 and the Wnt Signaling Pathway

In colorectal cancer, CA4 exerts its tumor-suppressive effects by negatively regulating the Wnt signaling pathway.[6] The re-expression of CA4 leads to the degradation of β-catenin, a key effector of the Wnt pathway. The proposed mechanism involves a multi-step process where CA4 interacts with Wilms' tumour 1-associating protein (WTAP), inducing its degradation. This promotes the transcriptional activity of Wilms' tumour 1 (WT1), which in turn induces transducin β-like protein 1 (TBL1), ultimately leading to β-catenin degradation.[6]

Caption: CA4-mediated inhibition of the Wnt signaling pathway in colorectal cancer.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of CA4 variants.

Experimental Workflow for Variant Characterization

The process of identifying and characterizing a novel CA4 variant typically follows a structured workflow from patient analysis to in vitro functional validation.

References

- 1. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase 4 - Wikipedia [en.wikipedia.org]

- 3. CA4 carbonic anhydrase 4 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase IV General Information | Sino Biological [sinobiological.com]

- 5. rphope.org [rphope.org]

- 6. Carbonic anhydrase IV inhibits colon cancer development by inhibiting the Wnt signalling pathway through targeting the WTAP-WT1-TBL1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. Carbonic anhydrase IV inhibits cell proliferation in gastric cancer by regulating the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphanet: CA4-carbonic anhydrase 4 [orpha.net]

- 10. CA4 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. Autosomal Recessive Retinitis Pigmentosa Due To ABCA4 Mutations: Clinical, Pathologic, and Molecular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathogenesis of retinitis pigmentosa associated with apoptosis-inducing mutations in carbonic anhydrase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and characterization of a novel mutation in the carbonic anhydrase IV gene that causes retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Carbonic Anhydrase 4 serves as a Clinicopathological Biomarker for Outcomes and Immune Infiltration in Renal Cell Carcinoma, Lower Grade Glioma, Lung Adenocarcinoma and Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Bedrock of CA4: A Technical Guide to Its Conservation and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IV (CA4) is a vital, zinc-containing metalloenzyme anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) linkage.[1][2] It plays a crucial role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to pH regulation, CO2 and bicarbonate transport, respiration, and the formation of various bodily fluids.[2] The widespread functional importance of CA4 across the animal kingdom is reflected in its significant evolutionary conservation. This guide provides an in-depth technical overview of the evolutionary conservation of the CA4 gene, its functional implications, and the experimental methodologies used to study it.

Data Presentation: Evolutionary Conservation of CA4

To provide a quantitative measure of this conservation, a researcher can perform a comparative sequence analysis. The following tables outline the type of data that can be generated and a selection of key orthologs for such an analysis.

Table 1: CA4 Protein Sequence Identity Matrix (%)

| Species | Homo sapiens | Pan troglodytes | Mus musculus | Rattus norvegicus | Gallus gallus | Danio rerio |

| Homo sapiens | 100 | Value | Value | Value | Value | Value |

| Pan troglodytes | 100 | Value | Value | Value | Value | |

| Mus musculus | 100 | Value | Value | Value | ||

| Rattus norvegicus | 100 | Value | Value | |||

| Gallus gallus | 100 | Value | ||||

| Danio rerio | 100 | |||||

| Note: The values in this table would be populated by performing a pairwise sequence alignment of the CA4 protein sequences from the respective species. |

Table 2: dN/dS Ratios for CA4 Orthologs

| Ortholog Pair | dN (Non-synonymous) | dS (Synonymous) | dN/dS Ratio | Interpretation |

| Human vs. Chimpanzee | Value | Value | Value | e.g., Purifying Selection |

| Human vs. Mouse | Value | Value | Value | e.g., Purifying Selection |

| Human vs. Chicken | Value | Value | Value | e.g., Purifying Selection |

| Human vs. Zebrafish | Value | Value | Value | e.g., Purifying Selection |

| Note: These values would be calculated using codon-based alignment and analysis tools like CODEML from the PAML package. A dN/dS ratio less than 1 indicates purifying selection, a ratio equal to 1 suggests neutral evolution, and a ratio greater than 1 implies positive selection. |

Experimental Protocols

Phylogenetic Analysis of the CA4 Gene

This protocol outlines the steps to reconstruct the evolutionary history of the CA4 gene.

a. Sequence Retrieval:

-

Obtain CA4 gene or protein sequences for a range of species from databases like NCBI Gene, Ensembl, or UniProt.[4][5]

-

Ensure the sequences are orthologous to the human CA4 gene.

b. Multiple Sequence Alignment (MSA):

-

Align the retrieved sequences using a multiple sequence alignment tool such as Clustal Omega or MUSCLE. The alignment is crucial for identifying conserved regions and calculating evolutionary distances.

c. Phylogenetic Tree Construction:

-

Use the aligned sequences to construct a phylogenetic tree using methods like Maximum Likelihood (e.g., PhyML, RAxML) or Bayesian Inference (e.g., MrBayes).

-

The choice of substitution model (e.g., JTT, WAG for proteins; GTR for nucleotides) is critical and can be determined using tools like ModelTest.

d. Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL).

-

Analyze the branching patterns and branch lengths to infer evolutionary relationships and the degree of divergence between species.

Co-Immunoprecipitation (Co-IP) to Identify CA4 Interacting Proteins

This protocol is used to identify proteins that interact with CA4 within the cell.

a. Cell Lysis:

-

Culture cells expressing the CA4 protein.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

b. Immunoprecipitation:

-

Add a primary antibody specific to CA4 to the cell lysate and incubate to allow the antibody to bind to CA4.

-

Add Protein A/G beads to the lysate. These beads will bind to the antibody-CA4 complex.

-

Incubate to allow the beads to capture the complexes.

c. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the CA4 and its interacting proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

d. Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Identify the interacting proteins by Western blotting using antibodies specific to suspected interactors or by mass spectrometry for a broader, unbiased identification.

Site-Directed Mutagenesis and Functional Assay

This protocol allows for the investigation of the functional importance of specific amino acid residues in CA4.

a. Mutagenesis:

-

Use a commercially available site-directed mutagenesis kit to introduce specific mutations into the CA4 cDNA cloned into an expression vector.

-

Design primers containing the desired mutation.

-

Perform PCR using these primers and the CA4 expression vector as a template.

-

Digest the parental, non-mutated DNA with an enzyme like DpnI.

-

Transform the mutated plasmid into competent E. coli for propagation.

b. Expression of Mutant Protein:

-

Transfect a suitable cell line (e.g., HEK293T) with the mutated CA4 expression vector.

-

Allow the cells to express the mutant CA4 protein.

c. Functional Assay (Carbonic Anhydrase Activity):

-

Prepare cell lysates containing the wild-type or mutant CA4 protein.

-

Measure the carbonic anhydrase activity using a colorimetric or electrometric assay. These assays typically measure the rate of pH change resulting from the hydration of CO2.

-

Compare the activity of the mutant protein to the wild-type protein to determine the functional consequence of the mutation.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures the expression levels of the CA4 gene in different tissues or under various experimental conditions.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells or tissues of interest using a suitable RNA isolation kit.

-

Assess the quality and quantity of the extracted RNA.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

b. qPCR Reaction Setup:

-

Design or obtain qPCR primers specific for the CA4 gene.

-

Prepare a qPCR reaction mix containing the cDNA template, CA4-specific primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.

-

Include a no-template control to check for contamination and a reference gene (e.g., GAPDH, ACTB) for normalization.

c. qPCR Run and Data Analysis:

-

Perform the qPCR reaction in a real-time PCR machine.

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative expression of the CA4 gene using the ΔΔCt method, normalizing to the reference gene.

Mandatory Visualizations

Caption: CA4's role in the Wnt signaling pathway.

Caption: Workflow for CA4 evolutionary analysis.

Caption: Logical relationship of CA4 conservation.

References

- 1. genecards.org [genecards.org]

- 2. Carbonic anhydrase 4 - Wikipedia [en.wikipedia.org]

- 3. Gene: CA4 (ENSG00000167434) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]

- 4. CA4 carbonic anhydrase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

Unraveling the Location: A Technical Guide to the Subcellular Localization of Membrane-Bound Carbonic Anhydrase IV (CA4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of membrane-bound Carbonic Anhydrase IV (CA4), a key enzyme involved in a multitude of physiological processes. Understanding the precise location of CA4 within the cell is critical for elucidating its function and for the development of targeted therapeutics. This document summarizes key findings on CA4 localization, details the experimental protocols used to determine its position, and presents this information in a clear and accessible format.

Overview of Carbonic Anhydrase IV Subcellular Localization

Carbonic Anhydrase IV (CA4) is a member of the alpha-carbonic anhydrase family and is unique in its attachment to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor.[1] This anchoring mechanism plays a crucial role in its trafficking and ultimate localization to the cell surface.[2][3] CA4 is predominantly found on the extracellular face of the plasma membrane, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2] Its expression is observed in a variety of tissues, with specific localization patterns that are critical to its function in ion transport and pH regulation.[4][5][6]

Quantitative Data on CA4 Subcellular Distribution

The following table summarizes the known subcellular localizations of membrane-bound CA4 across different tissues and cell types as determined by various experimental methods. While precise quantitative percentages of CA4 distribution are often method-dependent and not always reported, this table provides a structured overview of its established locations.

| Tissue/Cell Type | Primary Subcellular Localization | Secondary/Other Localizations | References |

| Kidney | Apical plasma membrane of proximal convoluted tubule and thick ascending limb of Henle.[4][7] | Basolateral plasma membrane of proximal-tubule and thick-ascending-limb epithelial cells.[4] | [4][7][8] |

| Gastrointestinal Tract | Apical plasma membrane of the mucosal epithelium in the distal small intestine and large intestine.[5][9] | Submucosal capillary endothelium.[5] | [5][9] |

| Skeletal Muscle | Sarcolemma (plasma membrane).[10][11] | Sarcoplasmic reticulum (SR), capillary endothelium.[10][11] | [10][11] |

| Heart Muscle | Sarcolemma (including intercalated discs and T-tubules), capillary endothelium.[12] | Sarcoplasmic reticulum (SR).[12] | [12] |

| Brain | Luminal surface of capillary endothelial cells (blood-brain barrier).[13] | - | [13] |

| Lung | Luminal surfaces of pulmonary capillaries.[6] | - | [6] |

| Eye | Endothelium of the choriocapillaris.[6] | - | [6] |

| General | Often localized to lipid rafts and caveolae within the plasma membrane.[14][15][16] | Intracellular transport vesicles (during trafficking to the plasma membrane).[2] | [2][14][15][16] |

Experimental Protocols for Determining Subcellular Localization

The determination of CA4's subcellular localization relies on a combination of imaging and biochemical techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy

This technique is used to visualize the distribution of CA4 in cells and tissues.

Protocol:

-

Tissue/Cell Preparation:

-

For tissues: Fix in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2-4 hours at 4°C. Cryoprotect in 30% sucrose in PBS overnight at 4°C. Embed in optimal cutting temperature (OCT) compound and freeze. Cut 5-10 µm cryosections.

-

For cultured cells: Grow cells on glass coverslips. Wash with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Permeabilization (for intracellular targets): If targeting intracellular epitopes of CA4 (e.g., in the sarcoplasmic reticulum), permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. For exclusively cell surface staining, skip this step.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for CA4, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or epifluorescence microscope. Co-localization with organelle-specific markers can be performed to confirm localization.[17][18]

Immunoelectron Microscopy

This high-resolution technique provides precise localization of CA4 at the ultrastructural level.

Protocol:

-

Tissue Fixation and Embedding:

-

Fix small tissue blocks in a mixture of 4% PFA and 0.1% glutaraldehyde in 0.1 M phosphate buffer (PB) for 2 hours at 4°C.

-

Dehydrate through a graded series of ethanol and embed in a resin such as Lowicryl or Epon.

-

-

Sectioning: Cut ultrathin sections (60-80 nm) and mount them on nickel grids.

-

Immunogold Labeling:

-